molecular formula C21H21ClN2O3S B10816325 2-(((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-(4-methylbenzyl)acetamide

2-(((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-(4-methylbenzyl)acetamide

Cat. No. B10816325
M. Wt: 416.9 g/mol
InChI Key: OXXJGHNUOYYVIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-332074 involves several steps. The compound is typically prepared through a series of organic reactions, starting with the appropriate benzamide and pyridine derivatives. The reaction conditions often include the use of solvents like dichloromethane and methanol, and the process may involve heating to specific temperatures to facilitate the reactions . Industrial production methods for WAY-332074 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

WAY-332074 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

WAY-332074 has a wide range of scientific research applications:

Mechanism of Action

WAY-332074 exerts its effects by inhibiting the activity of casein kinase 1δ. This enzyme is involved in various cellular processes, including the regulation of circadian rhythms and cell cycle progression. By inhibiting this enzyme, WAY-332074 can modulate these processes, which is particularly useful in the study of neurodegenerative diseases .

Comparison with Similar Compounds

WAY-332074 can be compared with other casein kinase inhibitors, such as WAY-311066 and WAY-321539. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. WAY-332074 is unique in its specific inhibition of casein kinase 1δ, making it a valuable tool for targeted research .

Similar Compounds

properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H21ClN2O3S/c1-14-7-9-16(10-8-14)11-23-20(25)13-28(26)12-19-15(2)27-21(24-19)17-5-3-4-6-18(17)22/h3-10H,11-13H2,1-2H3,(H,23,25)

InChI Key

OXXJGHNUOYYVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CS(=O)CC2=C(OC(=N2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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